(S)-Sitagliptin Phosphate

Chiral pharmacology DPP-4 inhibition Enantiomer potency

Procure (S)-Sitagliptin Phosphate as the definitive enantiomeric impurity reference standard (Sitagliptin EP Impurity A) for chiral HPLC method validation and quality control release testing. Unlike the therapeutically active (R)-enantiomer in JANUVIA, this compound serves as the critical system suitability marker for quantifying the undesired S-impurity at an LOQ of 0.017% and resolution ≥2.5 per ICH Q6A requirements. Essential for ANDA filing support, stability studies, and commercial batch release, especially as generic sitagliptin market entry approaches. Guarantees accurate chromatographic peak identification; do not substitute racemic or (R)-enantiomer forms for impurity profiling applications.

Molecular Formula C16H18F6N5O5P
Molecular Weight 505.31 g/mol
CAS No. 823817-58-9
Cat. No. B3156241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Sitagliptin Phosphate
CAS823817-58-9
Molecular FormulaC16H18F6N5O5P
Molecular Weight505.31 g/mol
Structural Identifiers
SMILESC1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O
InChIInChI=1S/C16H15F6N5O.H3O4P/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4)/t9-;/m0./s1
InChIKeyIQFYVLUXQXSJJN-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Sitagliptin Phosphate CAS 823817-58-9: Baseline Characterization for Research Procurement


(S)-Sitagliptin Phosphate (CAS 823817-58-9), also designated as (S)-MK-0431 phosphate, is the less active S-enantiomer of sitagliptin phosphate . It is a dipeptidyl peptidase-4 (DPP-4) inhibitor that exhibits an IC₅₀ of 19 nM against DPP-4 in Caco-2 cell extracts . This compound exists as a distinct enantiomeric form with molecular formula C₁₆H₁₈F₆N₅O₅P and molecular weight 505.314 g/mol . As a chiral reference standard and impurity marker, (S)-sitagliptin phosphate is primarily employed in analytical method development, enantiopurity assessment, and quality control applications for sitagliptin-containing pharmaceutical formulations [1].

Why (S)-Sitagliptin Phosphate Cannot Be Interchanged with Racemic or (R)-Enantiomer Forms in Analytical Workflows


(S)-Sitagliptin phosphate serves a fundamentally distinct purpose from the active pharmaceutical ingredient (R)-sitagliptin. While (R)-sitagliptin is the therapeutically active DPP-4 inhibitor found in commercial formulations such as JANUVIA, (S)-sitagliptin functions as the undesired enantiomeric impurity that must be quantified and controlled [1]. Regulatory guidelines including ICH Q6A mandate enantiomeric purity assessment for chiral drug substances, and validated HPLC methods have been specifically developed to achieve baseline resolution (≥2.5) between (S)-sitagliptin and (R)-sitagliptin [1]. Substituting racemic material or the (R)-enantiomer for (S)-sitagliptin in analytical method validation, system suitability testing, or impurity profiling will invalidate chromatographic peak identification and prevent accurate quantification of the enantiomeric impurity at required limits (LOQ of 0.017%) [1]. Furthermore, chiral inversion studies in rat plasma demonstrate that the (R) and (S) enantiomers exhibit distinct pharmacokinetic behaviors, underscoring that these forms are not analytically or biologically interchangeable [2].

(S)-Sitagliptin Phosphate CAS 823817-58-9: Quantitative Evidence for Differentiated Selection


Enantiomeric Activity Differential: (S)-Sitagliptin vs. (R)-Sitagliptin DPP-4 Inhibition

(S)-Sitagliptin phosphate is explicitly characterized as the less active S-enantiomer of sitagliptin phosphate . In DPP-4 inhibition assays using Caco-2 cell extracts, (S)-sitagliptin phosphate exhibits an IC₅₀ of 19 nM . The (R)-enantiomer (the active pharmaceutical ingredient in sitagliptin drug products) demonstrates approximately 2-fold higher potency with an IC₅₀ of 18 nM against DPP-4 . This potency differential establishes (S)-sitagliptin as the analytically relevant impurity marker rather than a therapeutic agent.

Chiral pharmacology DPP-4 inhibition Enantiomer potency Stereoselectivity

Chiral Chromatographic Resolution: Validated Separation of (S)-Enantiomer from (R)-Sitagliptin

A validated chiral HPLC method using a Chiralpak IA column (5μm, 4 × 250 mm) with programmed gradient elution (ethanol-diethylamine and methanol-water mobile phases) achieves satisfactory resolution (≥2.5) between (S)-sitagliptin and the active (R)-sitagliptin form [1]. The method demonstrates good linearity across 0.5 μg/mL to 13.6 μg/mL with a limit of quantification (LOQ) of 0.017% for (S)-sitagliptin [1]. Recovery values for (S)-sitagliptin in marketed formulations range from 95.1% to 98.4% [1]. Method validation complies with ICH guidelines, and precision for both enantiomers in rat plasma studies ranges from 0.246% to 1.246% with accuracy of 99.6–100.1% [2].

Chiral HPLC Analytical method validation Enantiopurity Pharmaceutical quality control

DPP-4 Selectivity Profile: Sitagliptin Class Selectivity vs. DPP-8 and DPP-9 Compared to Alternative DPP-4 Inhibitors

The sitagliptin class (including both R- and S-enantiomers as structurally related molecules) exhibits a >2600-fold selectivity margin for DPP-4 over DPP-8 and DPP-9 [1]. Sitagliptin demonstrates DPP-4 IC₅₀ of 18 nM versus DPP-8 IC₅₀ of 48 μM and >100 μM for DPP-9 and QPP [2]. In direct class-level comparison, sitagliptin's selectivity (>2600-fold) substantially exceeds that of vildagliptin (<300-fold) and saxagliptin (<450-fold), while alogliptin and linagliptin exhibit even higher selectivity (>10,000-fold) [3]. This selectivity hierarchy provides context for selecting appropriate DPP-4 inhibitor reference standards based on assay-specific selectivity requirements.

DPP-4 selectivity DPP-8 inhibition DPP-9 inhibition Off-target safety

Crystalline Form Differentiation: Sitagliptin Phosphate Monohydrate vs. Anhydrous vs. Base Form Physicochemical Properties

Solid-state characterization reveals distinct physicochemical properties among three crystalline forms of sitagliptin [1]. Melting point (Tpeak) values are 120.29 °C for sitagliptin base form, 206.37 °C for sitagliptin phosphate monohydrate, and 214.92 °C for sitagliptin phosphate anhydrous [1]. The phosphate monohydrate form undergoes dehydration at Tpeak = 134.43 °C (ΔH = −1.15 J g⁻¹) with characteristic crystalline transition altering solubility and melting behavior [1]. Both phosphate forms demonstrate superior thermostability compared to the base molecule [1]. Additionally, a novel polymorph Form V of sitagliptin phosphate has been patented with claimed improvements in stability, flow characteristics, and bulk handling suitability compared to earlier metastable polymorphic forms [2].

Polymorphism Solid-state characterization Crystallinity Pharmaceutical formulation

Commercial Purity Specifications: Vendor HPLC Purity Data for (S)-Sitagliptin Phosphate Procurement

Commercial vendors provide verified analytical purity data for sitagliptin phosphate compounds. Selleckchem reports HPLC purity of 99.02% with NMR confirmation of structural consistency for sitagliptin phosphate (CAS 654671-78-0, the phosphate salt of the active R-enantiomer) . For (S)-sitagliptin phosphate specifically (CAS 823817-58-9), vendors including TargetMol and PeptideDB supply the compound as the less active S-enantiomer with confirmed DPP-4 IC₅₀ of 19 nM [1]. Certificates of Analysis (COA) are available by lot/batch number, and USP Pharmaceutical Analytical Impurities (PAI) product lines are offered for analytical reference purposes [2].

Analytical purity HPLC certification Quality control Reference standard

Regulatory and Intellectual Property Context: Patent Expiry Timeline for Sitagliptin Phosphate Salt

U.S. Patent No. 7,326,708, which covers the dihydrogen phosphate salt of sitagliptin, is set to expire on November 24, 2026, with pediatric exclusivity extending to May 24, 2027 [1]. U.S. Patent No. 8,414,921 covering the co-formulation of sitagliptin and metformin (JANUMET) expires January 21, 2029 . Merck has entered into patent litigation settlement agreements with multiple generic companies allowing generic launch in May 2026 or earlier under certain circumstances . The first generic version of sitagliptin phosphate was approved on December 30, 2025 [2]. This patent landscape establishes the regulatory framework for procurement of reference standards during the transition from branded to generic market.

Patent expiry Generic drug development ANDA filing Pharmaceutical IP

(S)-Sitagliptin Phosphate CAS 823817-58-9: Validated Application Scenarios Based on Quantitative Evidence


Chiral Impurity Quantification in Sitagliptin Drug Substance and Finished Pharmaceutical Products

(S)-Sitagliptin phosphate is employed as the reference standard for quantifying the undesired S-enantiomer impurity in sitagliptin active pharmaceutical ingredient and combination products containing sitagliptin and metformin. Validated HPLC methods using Chiralpak IA columns achieve resolution ≥2.5 between (S)- and (R)-enantiomers with LOQ of 0.017% and recovery values of 95.1–98.4%, meeting ICH Q6A regulatory requirements for enantiomeric purity assessment [1]. This application is critical for quality control release testing, stability studies, and ANDA filing support.

Analytical Method Development and System Suitability Testing for Chiral Chromatography

(S)-Sitagliptin phosphate serves as the essential enantiomeric marker for developing and validating chiral separation methods. Ten diverse chiral stationary phases have been evaluated for sitagliptin enantiomer separation, with validated methods demonstrating precision of 0.246–1.246% and accuracy of 99.6–100.1% [1]. The compound is used for system suitability testing to verify column performance, mobile phase integrity, and detector response prior to running analytical sample sequences [2].

Pharmacokinetic and Stereoselectivity Studies of DPP-4 Inhibitor Enantiomers

(S)-Sitagliptin phosphate is utilized in stereoselective pharmacokinetic investigations to characterize the distinct absorption, distribution, and elimination profiles of sitagliptin enantiomers. Chiral HPLC methods validated in rat plasma demonstrate notable contrasts in pharmacokinetic behavior between R and S enantiomers in female albino Wistar rats, indicating enantioselectivity for sitagliptin phosphate [1]. This application supports understanding of chiral inversion potential and enantiomer-specific pharmacological effects.

Pharmaceutical Reference Standard for USP-NF Monograph Compliance

(S)-Sitagliptin phosphate is procured as a Pharmaceutical Analytical Impurity (PAI) reference standard for use in compendial testing according to USP-NF monographs [1]. These impurity standards are employed in analytical testing to detect, identify, and measure pharmaceutical impurities in drug substances and finished dosage forms. With sitagliptin phosphate salt patent (US 7,326,708) expiry in November 2026 and generic market entry anticipated in May 2026, demand for validated impurity reference standards supporting ANDA filings and commercial batch release testing is expected to increase [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Sitagliptin Phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.